N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate chlorinated aromatic compounds under refluxing conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained in moderate yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound exhibits anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities.
Industry: The compound is used as a synthetic intermediate in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.
Pathways Involved: The inhibition of these enzymes disrupts various biochemical pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substituents, which confer distinct pharmacological properties and enhance its activity as an enzyme inhibitor and bioactive molecule .
Properties
Molecular Formula |
C19H15ClF3N5OS |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H15ClF3N5OS/c1-10-25-26-18-28(10)27-15(11-5-3-2-4-6-11)16(30-18)17(29)24-14-9-12(19(21,22)23)7-8-13(14)20/h2-9,15-16,27H,1H3,(H,24,29) |
InChI Key |
DZEQOMWEJITBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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